
2,4,4-trimethyl-5-phenyl-4H-imidazole 1,3-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4-Trimethyl-5-phenyl-4H-imidazole 1,3-dioxide is a heterocyclic organic compound with a unique structure that includes both imidazole and dioxide functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,4-Trimethyl-5-phenyl-4H-imidazole 1,3-dioxide can be synthesized from 1-hydroxy-2,5,5-trimethyl-4-phenyl-3-imidazoline and 3-imidazoline 3-oxide. The action of hydrogen chloride on these compounds results in the addition of water or alcohol, forming derivatives of 4-hydroxy-2-imidazolinium chlorides .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2,4,4-Trimethyl-5-phenyl-4H-imidazole 1,3-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of imidazoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride for hydration reactions and various oxidizing and reducing agents for other transformations .
Major Products
The major products formed from these reactions include 4-hydroxy-2-imidazolinium chlorides and other imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
2,4,4-Trimethyl-5-phenyl-4H-imidazole 1,3-dioxide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism by which 2,4,4-trimethyl-5-phenyl-4H-imidazole 1,3-dioxide exerts its effects involves interactions with molecular targets and pathways. The compound’s imidazole ring can interact with various enzymes and receptors, influencing biological processes. The dioxide functionality may also play a role in redox reactions, contributing to the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,4-Trimethyl-5-phenyl-4H-imidazole 1-oxide
- 2,4,4-Trimethyl-1-phenyl-2-imidazolin-5-one
- 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene
Uniqueness
2,4,4-Trimethyl-5-phenyl-4H-imidazole 1,3-dioxide is unique due to its dual functionality, combining both imidazole and dioxide groups. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
38870-68-7 |
|---|---|
Molekularformel |
C12H14N2O2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
2,4,4-trimethyl-1,3-dioxido-5-phenylimidazole-1,3-diium |
InChI |
InChI=1S/C12H14N2O2/c1-9-13(15)11(12(2,3)14(9)16)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI-Schlüssel |
WGCLRJBABPMRCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+](C(C(=[N+]1[O-])C2=CC=CC=C2)(C)C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one](/img/structure/B14679936.png)
![2,2',3,3',4,4'-Hexamethoxy-7,7'-dimethyl-5,5'-di(propan-2-yl)-2h,2'h-8,8'-binaphtho[1,8-bc]furan](/img/structure/B14679959.png)
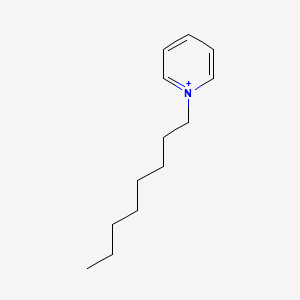
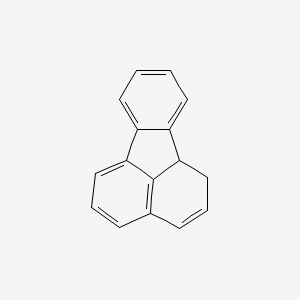
![Anthra[1,2-e]acephenanthrylene](/img/structure/B14679985.png)
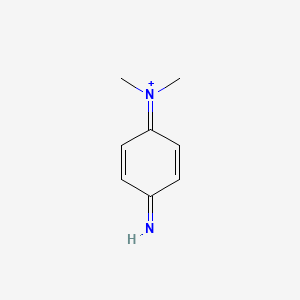
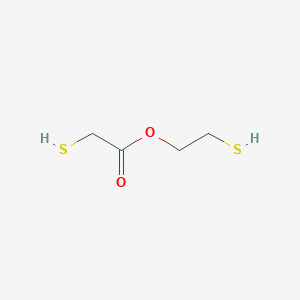

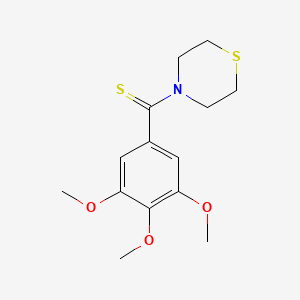
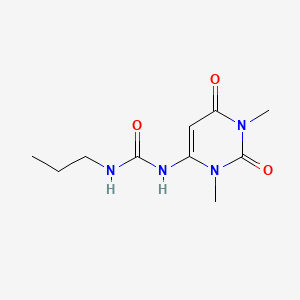
![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)

![2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14680055.png)
